molecular formula C25H20N2O3 B1626979 4,4'-Bis(4-aminophenoxy)benzophenone CAS No. 30184-96-4

4,4'-Bis(4-aminophenoxy)benzophenone

Cat. No.: B1626979
CAS No.: 30184-96-4
M. Wt: 396.4 g/mol
InChI Key: LSDYQEILXDCDTR-UHFFFAOYSA-N
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Description

4,4’-Bis(4-aminophenoxy)benzophenone is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of two aminophenoxy groups attached to a benzophenone core. This compound is known for its high thermal stability and is commonly used in the synthesis of high-performance polymers, particularly polyimides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-aminophenoxy)benzophenone typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4,4’-dihydroxybenzophenone in the presence of potassium carbonate in N,N-dimethylformamide. This is followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .

Industrial Production Methods

In industrial settings, the preparation of 4,4’-Bis(4-aminophenoxy)benzophenone involves similar steps but is optimized for larger scale production. The process includes the use of strong polar aprotic solvents and specific catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, facilitating efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-aminophenoxy)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include polyimides, which are known for their excellent thermal and chemical stability .

Scientific Research Applications

4,4’-Bis(4-aminophenoxy)benzophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-aminophenoxy)benzophenone primarily involves its ability to form stable polyimide structures. The compound’s aminophenoxy groups react with dianhydrides to form imide linkages, resulting in polymers with high thermal stability and mechanical strength. These properties make it suitable for applications requiring durable and heat-resistant materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(4-aminophenoxy)benzophenone stands out due to its ether-ketone structure, which imparts unique properties such as enhanced solubility and processability compared to other aromatic diamines. Its ability to form highly stable polyimides makes it particularly valuable in applications requiring high thermal and chemical resistance .

Properties

IUPAC Name

bis[4-(4-aminophenoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDYQEILXDCDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559157
Record name Bis[4-(4-aminophenoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30184-96-4
Record name Bis[4-(4-aminophenoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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